1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea 1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea
Brand Name: Vulcanchem
CAS No.: 1235027-50-5
VCID: VC5459188
InChI: InChI=1S/C15H15F3N2OS/c1-11-4-2-3-5-13(11)19-14(21)20(10-15(16,17)18)8-12-6-7-22-9-12/h2-7,9H,8,10H2,1H3,(H,19,21)
SMILES: CC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)CC(F)(F)F
Molecular Formula: C15H15F3N2OS
Molecular Weight: 328.35

1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea

CAS No.: 1235027-50-5

Cat. No.: VC5459188

Molecular Formula: C15H15F3N2OS

Molecular Weight: 328.35

* For research use only. Not for human or veterinary use.

1-(Thiophen-3-ylmethyl)-3-(o-tolyl)-1-(2,2,2-trifluoroethyl)urea - 1235027-50-5

Specification

CAS No. 1235027-50-5
Molecular Formula C15H15F3N2OS
Molecular Weight 328.35
IUPAC Name 3-(2-methylphenyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
Standard InChI InChI=1S/C15H15F3N2OS/c1-11-4-2-3-5-13(11)19-14(21)20(10-15(16,17)18)8-12-6-7-22-9-12/h2-7,9H,8,10H2,1H3,(H,19,21)
Standard InChI Key PHJYREBZBMYWHR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)N(CC2=CSC=C2)CC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct moieties:

  • Thiophen-3-ylmethyl group: A five-membered aromatic ring containing sulfur, contributing to electron-rich characteristics and potential π-π stacking interactions.

  • o-Tolyl group: A methyl-substituted benzene ring at the ortho position, enhancing steric bulk and influencing binding interactions with biological targets.

  • 2,2,2-Trifluoroethyl group: A fluorinated alkyl chain known to improve metabolic stability and membrane permeability in drug-like molecules.

The urea core (NHCONH\text{NH}-\text{CO}-\text{NH}) serves as a hydrogen-bond donor and acceptor, facilitating interactions with proteins or enzymes.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H15F3N2OS\text{C}_{15}\text{H}_{15}\text{F}_{3}\text{N}_{2}\text{OS}
Molecular Weight328.35 g/mol
CAS Number1235027-50-5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area76.5 Ų

Spectroscopic Characterization

Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra resolve proton environments and carbon frameworks, with characteristic shifts for the thiophene (δ 6.8–7.5 ppm) and trifluoroethyl groups (δ 4.2–4.5 ppm for CF3CH2\text{CF}_3\text{CH}_2).

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 328.35, with fragmentation patterns confirming the urea linkage and substituents.

  • Infrared Spectroscopy (IR): Stretching vibrations at ~1650 cm1^{-1} (C=O) and ~3350 cm1^{-1} (N-H) validate the urea functional group.

Synthesis and Reaction Pathways

Synthetic Strategy

The compound is synthesized via stepwise functionalization of commercially available precursors. A plausible route involves:

  • Alkylation of Thiophen-3-ylmethylamine: Reaction with 2,2,2-trifluoroethyl iodide to form N(2,2,2trifluoroethyl)thiophen-3-ylmethylamine\text{N}-(2,2,2-\text{trifluoroethyl})-\text{thiophen-3-ylmethylamine}.

  • Urea Formation: Condensation with o-tolyl isocyanate under inert conditions, yielding the target compound.

Key Reaction:

Thiophen-3-ylmethylamine+CF3CH2IBaseIntermediateo-Tolyl NCOTarget Urea[1]\text{Thiophen-3-ylmethylamine} + \text{CF}_3\text{CH}_2\text{I} \xrightarrow{\text{Base}} \text{Intermediate} \xrightarrow{\text{o-Tolyl NCO}} \text{Target Urea}[1]

Optimization Challenges

  • Steric Hindrance: The ortho-methyl group on the phenyl ring may slow urea formation, necessitating elevated temperatures or catalysts.

  • Purification: Column chromatography or recrystallization is required to isolate the pure product due to polar byproducts.

Biological Activities and Mechanistic Insights

Putative Targets

While explicit pharmacological data remain limited, structural analogs suggest potential interactions with:

  • Kinase Enzymes: The urea moiety may bind to ATP pockets, inhibiting phosphorylation cascades.

  • G Protein-Coupled Receptors (GPCRs): Fluorinated groups enhance lipophilicity, promoting membrane penetration and receptor modulation.

Structure-Activity Relationships (SAR)

  • Thiophene Ring: Enhances aromatic interactions and solubility via sulfur’s lone pairs.

  • Trifluoroethyl Group: Increases metabolic stability by resisting oxidative degradation.

  • o-Tolyl Substituent: Steric effects may dictate selectivity for hydrophobic binding pockets.

Future Directions and Challenges

Research Priorities

  • Pharmacokinetic Studies: ADMET profiling to assess bioavailability and toxicity.

  • Target Identification: High-throughput screening to map biological pathways.

Synthetic Innovations

  • Flow Chemistry: Continuous synthesis to improve yield and scalability.

  • Asymmetric Catalysis: Enantioselective routes for chiral urea derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator